methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Solid-state properties Process chemistry Crystallization behavior

Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate (CAS 78939-36-3) is a disubstituted indole-2-carboxylate featuring a C-6 primary amine and a C-5 methoxy group on the indole bicycle, with a methyl ester at the 2-position. The compound is solid at ambient temperature, with a molecular formula of C₁₁H₁₂N₂O₃ and an exact monoisotopic mass of 220.08479225 g/mol.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B7904160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)N
InChIInChI=1S/C11H12N2O3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,12H2,1-2H3
InChIKeyNUEAMEKYUIPKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Core Identity and Physicochemical Baseline for Research Procurement


Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate (CAS 78939-36-3) is a disubstituted indole-2-carboxylate featuring a C-6 primary amine and a C-5 methoxy group on the indole bicycle, with a methyl ester at the 2-position . The compound is solid at ambient temperature, with a molecular formula of C₁₁H₁₂N₂O₃ and an exact monoisotopic mass of 220.08479225 g/mol [1]. It serves as a key intermediate in medicinal chemistry campaigns targeting the NMDA-glycine binding site and tryptophan 2,3-dioxygenase (TDO), where the 5,6-substitution pattern directly influences electronic distribution, hydrogen-bonding capacity, and metabolic stability relative to unsubstituted or mono-substituted indole-2-carboxylates [2].

Why Methyl 6-Amino-5-Methoxy-1H-Indole-2-Carboxylate Cannot Be Replaced by Generic Indole-2-Carboxylates


Within the indole-2-carboxylate class, even subtle substitution changes produce substantial shifts in target affinity and physicochemical behavior. The concurrent presence of the electron-donating 5-methoxy group and the hydrogen-bond-capable 6-amino group on the methyl ester scaffold creates a unique electrostatic and steric topology that is absent in the more common 5-halogeno or 6-unsubstituted analogs [1]. A QSAR analysis of indole-2-carboxylates at the NMDA-glycine site demonstrated that the pKᵢ value decreases with lipophilicity and steric bulk of substituents while increasing with the electron-donor resonance effect of para-position groups [2]. The 5-methoxy-6-amino arrangement simultaneously satisfies both the electron-donor requirement and the polarity constraints of the glycine-binding pocket, a combination that cannot be recapitulated by simply interchanging 5-chloro, 5-bromo, or 6-amino-only analogs without quantitative loss of affinity. Procurement of a generic indole-2-carboxylate lacking this precise substitution pattern will yield different reactivity in downstream amidations, different metabolic stability profiles, and non-equivalent biological activity.

Quantitative Differentiation Evidence for Methyl 6-Amino-5-Methoxy-1H-Indole-2-Carboxylate Against Closest Analogs


Methyl Ester vs. Ethyl Ester: Melting Point and Crystallinity as Downstream Processing Differentiators

The methyl ester analog exhibits a markedly lower melting point relative to the ethyl ester congener, directly impacting ease of handling during scale-up and formulation. Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate melts at 123–124 °C [1], whereas ethyl 6-amino-5-methoxyindole-2-carboxylate (CAS 107575-60-0) melts at 164–166 °C . The ~40 °C depression in melting point for the methyl ester translates to lower energy input for melt-based processing and reduced risk of thermal decomposition during downstream amidations or recrystallizations.

Solid-state properties Process chemistry Crystallization behavior

Predicted Density and Steric Bulk: Methyl Ester Confers Lower Molar Volume Than Ethyl Ester for Solid-State Formulation

Predicted density calculations indicate that the methyl ester possesses a lower density and smaller molar volume than the ethyl ester analog. Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate has a predicted density of approximately 1.26 g/cm³ (based on Chem960 calculated properties) [1]. The ethyl ester analog (ethyl 6-amino-5-methoxyindole-2-carboxylate) has a predicted density of 1.283 ± 0.06 g/cm³ . Although the absolute difference is modest, the trend reflects the reduced steric footprint of the methyl ester, which can translate to higher molar packing efficiency in co-crystal screens and reduced excipient loading in solid dispersion formulations.

Molecular packing Formulation pre-screening Density prediction

Hydrogen-Bond Donor/Acceptor Count: 6-Amino-5-Methoxy Substitution Pattern Optimizes Polarity for CNS Target Engagement

The 6-amino-5-methoxy substitution on the indole-2-carboxylate scaffold results in a hydrogen-bond donor (HBD) count of 2 and hydrogen-bond acceptor (HBA) count of 4 [1]. This falls within the optimal range for CNS drug-likeness (HBD ≤ 3, HBA ≤ 7) and contrasts with the 5-chloro or 5-bromo analogs commonly explored in the NMDA-glycine antagonist series, which have HBD = 1 (indole NH only) and HBA = 2–3 [2]. The additional amino group at C-6 introduces an extra H-bond donor that can engage the glycine-binding pocket hydrogen-bond network, while the methoxy oxygen contributes an H-bond acceptor without increasing lipophilicity as halogen substituents do (ClogP impact of OCH₃ ≈ −0.02 vs. Cl ≈ +0.71) [3].

CNS drug design Physicochemical property optimization Blood-brain barrier penetration

High-Value Research and Procurement Scenarios for Methyl 6-Amino-5-Methoxy-1H-Indole-2-Carboxylate


NMDA-Glycine Site Antagonist Lead Optimization Programs

The 5-methoxy-6-amino substitution pattern is directly implicated in the pharmacophore for strychnine-insensitive glycine site antagonism [1]. Procurement of this specific methyl ester enables rapid C-2 amidation to generate focused libraries for SAR exploration, leveraging the methyl ester's superior leaving-group ability relative to the ethyl ester (Δ melting point ≈ −41 °C correlated with faster aminolysis kinetics at lower temperatures). The compound's HBD = 2, HBA = 4 profile optimally positions it for CNS target engagement without the lipophilicity burden of halogen-substituted indole-2-carboxylates.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitor Intermediate Supply

Indole-2-carboxylates with 5,6-disubstitution have been identified as privileged scaffolds for TDO inhibition in cancer immunotherapy [2]. The 6-amino group provides a synthetic handle for further derivatization (e.g., diazotization, acylation, or reductive amination), while the 5-methoxy group modulates the indole ring electron density to fine-tune the heme-iron coordination strength at the TDO active site. The methyl ester's lower melting point (123–124 °C) simplifies large-scale handling in kilo-lab and pilot-plant settings compared to the higher-melting ethyl ester (164–166 °C).

Solid-State Formulation Pre-Screening for Early-Stage Drug Candidates

When evaluating indole-2-carboxylate leads for solid dispersion or co-crystal development, the predicted density (~1.26 g/cm³) and lower melting point of the methyl ester facilitate hot-melt extrusion (HME) processing at reduced barrel temperatures, minimizing thermal degradation risk [3]. The 6-amino group offers additional salt-formation sites (HCl salt formation potential) to further modulate solubility and dissolution rate, an advantage absent in 6-unsubstituted or 6-halogeno analogs.

Multi-Step Heterocyclic Synthesis Requiring Regioselective Functionalization

The presence of both the C-6 amino and C-5 methoxy groups enables orthogonal protection strategies: the amino group can be protected (e.g., Boc, Fmoc) while the methoxy group remains inert, allowing selective C-3 or N-1 functionalization. The methyl ester at C-2 can be hydrolyzed selectively under mild basic conditions without affecting the 5-methoxy group, a chemoselectivity advantage not guaranteed with the ethyl ester, which requires slightly harsher saponification conditions due to steric effects [3]. This orthogonality makes the compound a strategic building block for complex indole alkaloid total synthesis and diversity-oriented synthesis (DOS) campaigns.

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